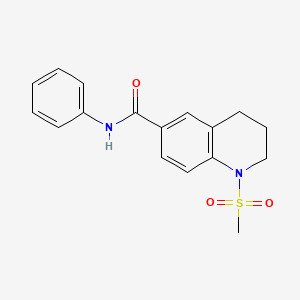amine](/img/structure/B5140161.png)
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](methylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structure, which includes a butoxy group, dimethylphenyl group, and a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-butoxy-4,5-dimethylbenzenesulfonyl chloride with methylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The butoxy or dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Butoxy-4,5-dimethylphenyl)sulfonylamine exerts its effects depends on its specific application. In chemical reactions, the sulfonyl group can act as an electrophile, facilitating nucleophilic attack and subsequent formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other sulfonyl amine compounds such as:
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine: This compound has a pyridylmethyl group instead of a methylethyl group, which may alter its reactivity and applications.
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine:
The uniqueness of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-butoxy-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-19-14-9-12(4)13(5)10-15(14)20(17,18)16-11(2)3/h9-11,16H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPTNGUEHYMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
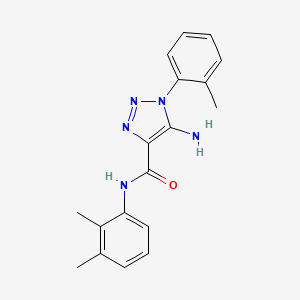
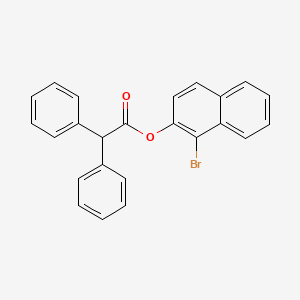
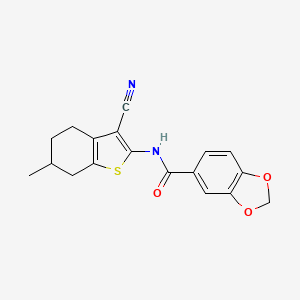
![4-butoxy-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![(2Z)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
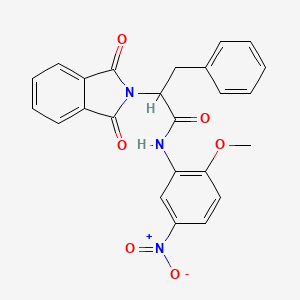
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)
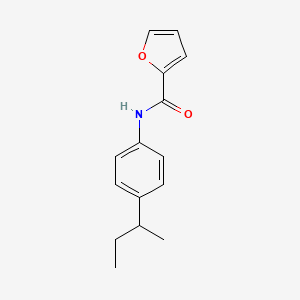
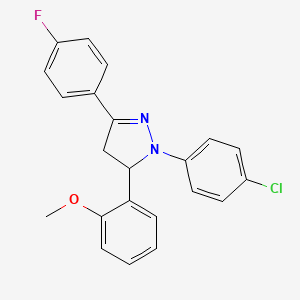
![N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
